molecular formula C25H17N3O3S2 B11526004 2-(benzylsulfanyl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine

2-(benzylsulfanyl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine

Cat. No.: B11526004
M. Wt: 471.6 g/mol
InChI Key: TYYCZOMHGVRCFF-UHFFFAOYSA-N
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Description

(E)-N-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]METHANIMINE is a complex organic compound that features a combination of benzothiazole, furan, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves multiple steps, starting with the preparation of the benzothiazole and furan intermediates. The benzothiazole intermediate can be synthesized through the cyclization of 2-aminothiophenol with benzyl chloride under basic conditions. The furan intermediate is prepared by nitration of furan followed by coupling with a suitable aldehyde to form the nitrophenyl derivative. The final step involves the condensation of the benzothiazole and furan intermediates under acidic or basic conditions to form the desired imine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]METHANIMINE undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nitrophenyl moiety can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The benzothiazole and furan rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide is commonly employed.

    Substitution: Electrophilic substitution can be carried out using halogens or sulfonyl chlorides, while nucleophilic substitution may involve the use of alkoxides or amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole and furan derivatives.

Scientific Research Applications

(E)-N-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in key biological processes.

    Pathways: Modulating signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-mercaptobenzothiazole.

    Furan Derivatives: Compounds with similar furan structures, such as furfural.

    Nitrophenyl Derivatives: Compounds with similar nitrophenyl structures, such as nitrobenzene.

Uniqueness

(E)-N-[2-(BENZYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]METHANIMINE is unique due to its combination of benzothiazole, furan, and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H17N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-(2-benzylsulfanyl-1,3-benzothiazol-6-yl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C25H17N3O3S2/c29-28(30)20-9-6-18(7-10-20)23-13-11-21(31-23)15-26-19-8-12-22-24(14-19)33-25(27-22)32-16-17-4-2-1-3-5-17/h1-15H,16H2

InChI Key

TYYCZOMHGVRCFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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